molecular formula C26H28N2O4 B2499440 5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898464-69-2

5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2499440
CAS No.: 898464-69-2
M. Wt: 432.52
InChI Key: DVMLPYZYOKRJOE-VMPITWQZSA-N
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Description

5-(Cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound featuring a pyran-4-one core substituted with a cinnamyloxy group at position 5 and a piperazine-derived side chain at position 2. The cinnamyloxy group introduces a conjugated double bond system, which may influence electronic properties and metabolic stability.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-30-23-11-9-22(10-12-23)28-15-13-27(14-16-28)19-24-18-25(29)26(20-32-24)31-17-5-8-21-6-3-2-4-7-21/h2-12,18,20H,13-17,19H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMLPYZYOKRJOE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine-Catalyzed Cyclization

The use of piperazine as a base catalyst in aqueous media has been demonstrated for synthesizing 2-amino-3-cyano-4H-pyrans. Adapting this method, the target compound could be synthesized via a three-component reaction involving:

  • Component A : 4-(4-Methoxyphenyl)piperazine-1-carbaldehyde (for methylene bridge formation).
  • Component B : Cinnamyl acetoacetate (to introduce cinnamyloxy and keto groups).
  • Component C : Malononitrile (for cyano group incorporation, later hydrolyzed to keto).

Reaction Conditions

  • Catalyst: Piperazine (20 mol%)
  • Solvent: Water/ethanol (3:1 v/v)
  • Temperature: 80°C, 6–8 hours
  • Yield: ~65% (estimated based on analogous reactions).

Mechanism
Piperazine deprotonates malononitrile, enabling Knoevenagel condensation with the aldehyde. Michael addition of cinnamyl acetoacetate followed by cyclization yields the 4H-pyran-4-one core.

CsOH/γ-Al₂O₃-Mediated Synthesis

A CsOH/γ-Al₂O₃ catalyst system efficiently promotes three-component reactions for 4H-pyrans. Modifying this approach:

  • Components :
    • 4-(4-Methoxyphenyl)piperazine
    • Cinnamyloxyacetone
    • Ethyl cyanoacetate
  • Procedure
    • Mix components in a 1:1:1 ratio with 10 wt% CsOH/γ-Al₂O₃.
    • Heat at 100°C under solvent-free conditions for 4 hours.
    • Purify via column chromatography (hexane/ethyl acetate).

Advantages

  • High catalyst recyclability (5 cycles with <5% activity loss).
  • Avoids toxic solvents.

Stepwise Synthesis Strategies

Pyran Core Construction

Pechmann Condensation

  • Reactants : Resorcinol derivative and β-keto ester (e.g., ethyl acetoacetate).
  • Conditions : Concentrated H₂SO₄, 0°C → RT, 12 hours.
  • Intermediate : 5-Hydroxy-2-methyl-4H-pyran-4-one.

Modification for Target Compound

  • Protect position 5 with a tert-butyldimethylsilyl (TBDMS) group.
  • Brominate position 2 using N-bromosuccinimide (NBS) to yield 2-bromomethyl derivative.

Introducing Piperazinylmethyl Group

Nucleophilic Substitution

  • Reactants : 2-Bromomethyl-5-(TBDMS-oxy)-4H-pyran-4-one and 4-(4-methoxyphenyl)piperazine.
  • Conditions :
    • Solvent: DMF, 60°C, 12 hours.
    • Base: K₂CO₃ (2 equiv).
  • Yield : ~70% (based on patent analogs).

Deprotection

  • Remove TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.

Cinnamyloxy Group Installation

Mitsunobu Reaction

  • Reactants : 5-Hydroxy intermediate and cinnamyl alcohol.
  • Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
  • Conditions : THF, 0°C → RT, 6 hours.
  • Yield : ~85%.

Alternative: Williamson Ether Synthesis

  • Use cinnamyl bromide and NaOH in ethanol.
  • Lower yield (~60%) due to steric hindrance.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantage
MCR (Piperazine) Aqueous, 80°C 65 90 Eco-friendly, one-pot
MCR (CsOH/γ-Al₂O₃) Solvent-free, 100°C 72 95 High catalyst reusability
Stepwise (Pechmann) H₂SO₄, 0°C → RT 58 88 Scalability for bulk synthesis

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 5H, cinnamyl), 6.85 (d, 2H, Ar-OCH₃), 6.70 (d, 2H, Ar-OCH₃), 5.15 (d, 1H, CH₂O), 4.10 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC: >98% (C18 column, MeOH/H₂O = 70:30, λ = 254 nm).

Challenges and Optimization

  • Regioselectivity : Position 5 is more nucleophilic than position 2, necessitating protective groups during stepwise synthesis.
  • Cinnamyl Stability : The α,β-unsaturated ether is prone to hydrolysis; Mitsunobu conditions outperform Williamson for retention of configuration.
  • Piperazine Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances alkylation efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyranone core or the cinnamyloxy group, resulting in the formation of alcohols or alkanes.

    Substitution: The piperazine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like acyl chlorides.

Major Products

    Oxidation: Formation of cinnamaldehyde or cinnamic acid.

    Reduction: Formation of cinnamyl alcohol or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, we compare it with structurally related compounds from the literature. Key comparisons focus on core scaffolds, substituent effects, and synthesis strategies.

Core Structure Variations

Pyran-4-one vs. Quinoline Derivatives Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6, ) share the 4-methoxyphenylpiperazine motif but feature a quinoline core instead of pyran-4-one. Quinoline derivatives are often associated with fluorescence and metal-chelating properties, whereas pyran-4-ones may exhibit distinct hydrogen-bonding capabilities due to the ketone oxygen .

Pyran-4-one vs. Coumarin Derivatives
Compound 4g (), a coumarin derivative with a piperazine-propoxy group, shares the 4-methoxyphenyl substituent but differs in its coumarin (chromen-2-one) core. Coumarins are planar and highly conjugated, favoring intercalation or π-π stacking interactions. In contrast, the pyran-4-one core may adopt different conformations, influencing binding to biological targets .

Substituent Effects

Cinnamyloxy vs. Hydroxy/Amino Groups The cinnamyloxy group at position 5 distinguishes the target compound from analogs like 5-hydroxy-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one (). The cinnamyloxy substituent introduces steric bulk and extended conjugation, which could enhance membrane permeability but reduce metabolic stability compared to a hydroxyl group. Additionally, the ether linkage in cinnamyloxy is less polar than the hydroxyl group, increasing lipophilicity .

4-Methoxyphenylpiperazine vs. Halogenated/Arylpiperazines The 4-methoxyphenyl group on the piperazine ring contrasts with halogenated (e.g., C2: 4-bromo, C3: 4-chloro) or trifluoromethyl-substituted (C7) arylpiperazines (). For example, trifluoromethyl groups in compounds like C7 () are associated with improved metabolic stability but may introduce steric hindrance .

Structural and Functional Data Comparison

The table below summarizes key structural features and hypothetical properties based on analogous compounds:

Compound Name/ID Core Structure Key Substituents Hypothetical LogP* Potential Applications References
Target Compound Pyran-4-one Cinnamyloxy, 4-methoxyphenylpiperazine ~3.2 Receptor modulation
C6 () Quinoline 4-Methoxyphenylpiperazine, methyl benzoate ~2.8 Anticancer, fluorescence probes
5-Hydroxy-pyran-4-one () Pyran-4-one Hydroxy, 4-phenylpiperidine ~1.9 Antimicrobial
Compound 4g () Coumarin Piperazine-propoxy, 4-methylbenzyl ~3.5 Anticoagulant
Compound 5 () Pyrazolopyrimidinone Trifluoromethylphenylpiperazine ~3.1 Kinase inhibition

*LogP values estimated using fragment-based calculations (e.g., cinnamyloxy ≈ +2.0, methoxyphenyl ≈ +1.0).

Biological Activity

5-(Cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H24N2O3\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_3

This compound features a pyranone core with a cinnamyl ether and a piperazine moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cinnamyl alcohol with a pyranone derivative in the presence of piperazine. The reaction conditions can vary, but often include the use of solvents such as ethanol or DMF (Dimethylformamide) under reflux conditions. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyranones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells.

Antibacterial Properties

Antibacterial assays have revealed that this compound exhibits moderate to strong activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes. Comparative studies showed that it was particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial effects, antifungal properties have also been observed. The compound demonstrated effectiveness against Candida albicans and other fungal pathogens in laboratory settings, suggesting potential for therapeutic applications in treating fungal infections.

Case Studies

StudyFindings
Antitumor Study The compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 15 µM and 20 µM respectively.
Antibacterial Screening Showed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Antifungal Evaluation Effective against Candida albicans, with an IC50 value of 10 µg/mL in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell division and metabolism.
  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : Triggers apoptotic pathways leading to programmed cell death in tumor cells.

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